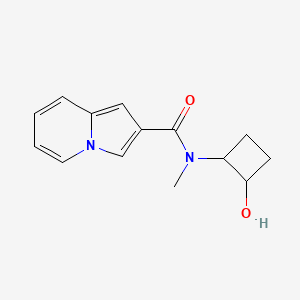
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide” is a complex organic compound. It contains an indolizine group, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. It also contains a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a hydroxycyclobutyl group, which is a cyclobutane ring with a hydroxyl (-OH) group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The indolizine ring system is aromatic and planar, while the cyclobutane ring is likely to be puckered. The carboxamide group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the field of synthetic organic chemistry has led to the development of various methodologies for creating complex molecules, including indolizine derivatives and related structures. These synthetic routes often involve the use of enaminones as building blocks for constructing heterocyclic compounds with potential antitumor and antimicrobial activities. For instance, enaminones have been utilized to synthesize substituted pyrazoles, showcasing inhibition effects against cancer cell lines comparable to those of standard treatments (Riyadh, 2011).
Biological Activities
The synthesized compounds are frequently evaluated for their biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The development of heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidine derivatives using ketene dithioacetals, demonstrates the potential of these molecules in medical and pharmaceutical research. These compounds are synthesized and assessed for their cytotoxicity against various cancer cell lines, providing insights into their therapeutic potential (Tominaga et al., 1990).
Potential Industrial Applications
Beyond pharmaceutical applications, the synthesis and evaluation of heterocyclic compounds derived from fatty acids indicate their potential use in industries such as drugs, cosmetics, and pesticides. These compounds exhibit antimicrobial and surface-active properties, making them candidates for a wide range of industrial applications (Eissa & El-Sayed, 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15(12-5-6-13(12)17)14(18)10-8-11-4-2-3-7-16(11)9-10/h2-4,7-9,12-13,17H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXRKAIIKQQZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C(=O)C2=CN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methylphenyl)-1-{[3-(propan-2-yloxy)phenyl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2572650.png)
![2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2572652.png)

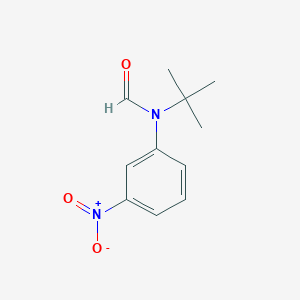
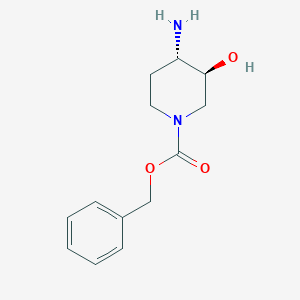

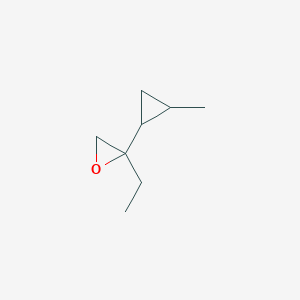
![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)
![4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2572661.png)
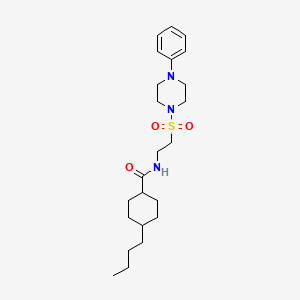
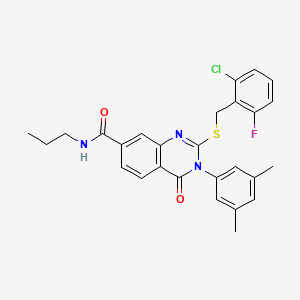
![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)
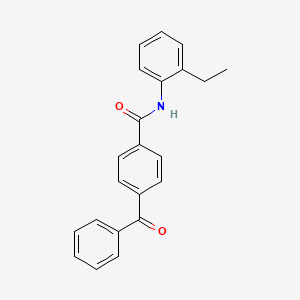
![[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B2572673.png)